molecular formula C18H24ClN3OS B2884696 N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1223342-21-9

N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2884696
CAS RN: 1223342-21-9
M. Wt: 365.92
InChI Key: IVDVQJCYXHQFKW-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

The molecular structure of adamantane derivatives is unique and contributes to their stability and reactivity . For instance, 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Substitution of these alkyl halides can be accomplished via S N 1-type substitution with a variety of carbon and heteroatom nucleophiles and by conversion to the corresponding radical by traditional methods .

Scientific Research Applications

Antiviral and Antibacterial Applications

Research has indicated that adamantane derivatives, including those similar in structure to N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide, have shown significant promise in antiviral and antibacterial applications. The adamantyl group's bulky nature can interfere with viral replication processes or bacterial cell wall synthesis, offering a novel approach to treating infections. Aigami et al. (1975) have discussed the synthesis and antiviral activities of adamantane derivatives, highlighting their potential in combating viral diseases through novel mechanisms of action (Aigami, K., Inamoto, Y., Takaishi, N., Hattori, K., & Takatsuki, A., 1975).

Anti-Inflammatory and Antimicrobial Properties

Compounds featuring an adamantyl group have been explored for their anti-inflammatory and antimicrobial properties. The structural rigidity and hydrophobic nature of the adamantane moiety can contribute to these biological activities by disrupting microbial membranes or modulating immune responses. Kadi et al. (2007) synthesized novel adamantyl-containing compounds and evaluated their anti-inflammatory and antimicrobial activities, providing insights into their potential therapeutic applications (Kadi, A., El‐Brollosy, N. R., Al-Deeb, O., Habib, E. E., Ibrahim, T., & El-Emam, A., 2007).

Material Science and Polymer Research

The adamantyl group's unique structural characteristics make it an attractive moiety for material science and polymer research, particularly in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance. Liaw et al. (2001) explored the synthesis and characterization of adamantyl-containing polyamide-imides, revealing their potential in creating advanced materials with desirable properties for various industrial applications (Liaw, D., & Liaw, Been-Yang, 2001).

Chemotherapeutic Research

Adamantane derivatives have also been studied for their potential in chemotherapeutic applications, particularly in the design of anticancer agents. The hydrophobic nature and ability to cross biological membranes make adamantyl compounds suitable candidates for targeting cancer cells. Research by Dawson et al. (2007) into adamantyl-substituted molecules has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, highlighting their potential in cancer therapy (Dawson, M., Xia, Zebin, Liu, Gang, Ye, Mao, Fontana, J., Farhana, L., Patel, Bhamik B, Arumugarajah, Sankari, Bhuiyan, M., Zhang, Xiao-kun, Han, Young-hoon, Stallcup, W., Fukushi, J., Mustelin, T., Tautz, L., Su, Ying, Harris, D., Waleh, N., Hobbs, P., Jong, L., Chao, W., Schiff, L., & Sani, B., 2007).

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVQJCYXHQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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